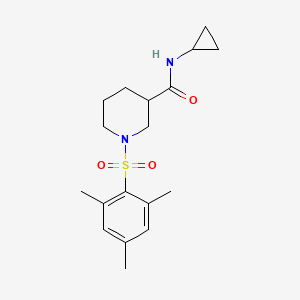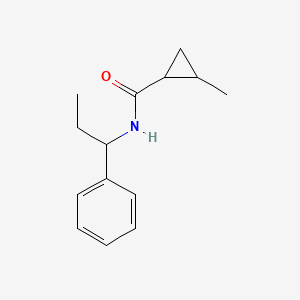
N-cyclopropyl-1-(mesitylsulfonyl)-3-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-1-(mesitylsulfonyl)-3-piperidinecarboxamide, also known as CPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. CPP is a small molecule that has been shown to modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which are important in learning and memory processes.
Wirkmechanismus
N-cyclopropyl-1-(mesitylsulfonyl)-3-piperidinecarboxamide acts as a non-competitive antagonist of the NMDA receptor, which is involved in synaptic plasticity and the formation of LTP. By blocking the NMDA receptor, this compound can modulate the activity of glutamate, an excitatory neurotransmitter, and reduce the influx of calcium ions into neurons. This mechanism of action is thought to underlie this compound's effects on learning and memory, neuroprotection, and pain management.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its effects on the NMDA receptor, this compound has been shown to modulate the activity of other ion channels, including voltage-gated calcium channels and potassium channels. This compound has also been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its effects on mood and behavior.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-cyclopropyl-1-(mesitylsulfonyl)-3-piperidinecarboxamide in lab experiments is its specificity for the NMDA receptor. By selectively blocking the NMDA receptor, this compound can modulate synaptic plasticity without affecting other neurotransmitter systems. Additionally, this compound has a relatively low toxicity profile and is well-tolerated in animal models.
One limitation of using this compound in lab experiments is its relatively short half-life. This compound has a half-life of approximately 30 minutes in rats, which can make it difficult to study its effects over longer time periods. Additionally, this compound's effects on the NMDA receptor can be influenced by factors such as pH and temperature, which can complicate experimental design.
Zukünftige Richtungen
There are several future directions for research on N-cyclopropyl-1-(mesitylsulfonyl)-3-piperidinecarboxamide. One area of interest is the development of more potent and selective NMDA receptor antagonists. Additionally, there is interest in investigating the effects of this compound on other neurotransmitter systems, such as the GABAergic system. Finally, there is potential for this compound to be used in the development of new treatments for neurological disorders such as Alzheimer's disease and chronic pain.
Synthesemethoden
The synthesis of N-cyclopropyl-1-(mesitylsulfonyl)-3-piperidinecarboxamide involves the reaction of mesitylenesulfonyl chloride with piperidine followed by the reaction of the resulting product with cyclopropylamine. The final product is purified through recrystallization. The yield of this compound is typically around 50%, and the purity can be as high as 99%.
Wissenschaftliche Forschungsanwendungen
N-cyclopropyl-1-(mesitylsulfonyl)-3-piperidinecarboxamide has been used in various scientific research applications, including studies on the mechanisms of learning and memory, neuroprotection, and pain management. This compound has been shown to enhance long-term potentiation (LTP), a process that is important for learning and memory. Additionally, this compound has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. This compound has also been investigated as a potential treatment for chronic pain, as it has been shown to reduce hyperalgesia and allodynia in animal models.
Eigenschaften
IUPAC Name |
N-cyclopropyl-1-(2,4,6-trimethylphenyl)sulfonylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3S/c1-12-9-13(2)17(14(3)10-12)24(22,23)20-8-4-5-15(11-20)18(21)19-16-6-7-16/h9-10,15-16H,4-8,11H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGSPOXWDTRMNCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCC(C2)C(=O)NC3CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-2,6-dihydroxybenzamide](/img/structure/B5362199.png)

![6-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5362213.png)
![2-ethyl-6-{[1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl]methylene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5362218.png)
![1,3-dimethyl-7-[3-(4-morpholinyl)-3-oxopropyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5362230.png)
![[4-(2-phenoxyethyl)-1-(1-phenyl-1H-tetrazol-5-yl)piperidin-4-yl]methanol](/img/structure/B5362238.png)
![N-(3-pyridinylmethyl)-2-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B5362245.png)
![N~2~-{[6-(azocan-1-ylcarbonyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-N~1~,N~2~-dimethylglycinamide](/img/structure/B5362250.png)
![N-(2-methoxyphenyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B5362255.png)
![1-[(3,4-difluorophenyl)sulfonyl]indoline](/img/structure/B5362258.png)

![9-methyl-2-(4-morpholinyl)-3-{[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5362282.png)
![(9aS)-2-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanoyl}octahydro-1H-pyrrolo[1,2-a][1,4]diazepine](/img/structure/B5362283.png)
![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5362293.png)